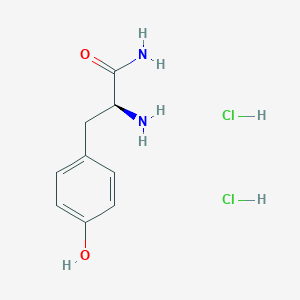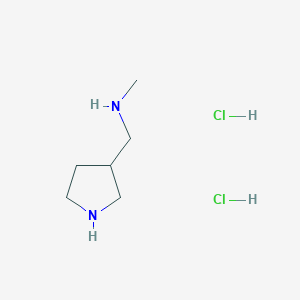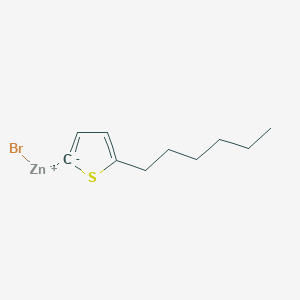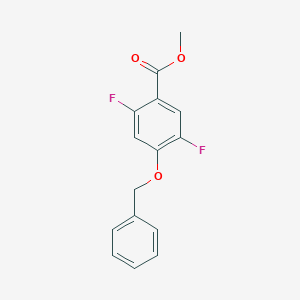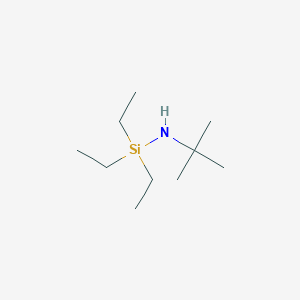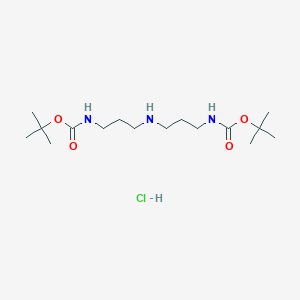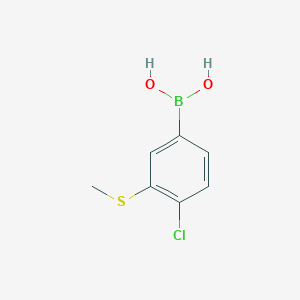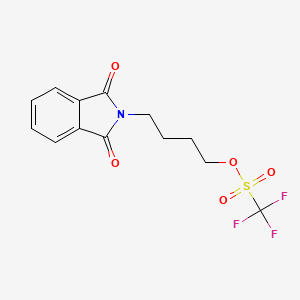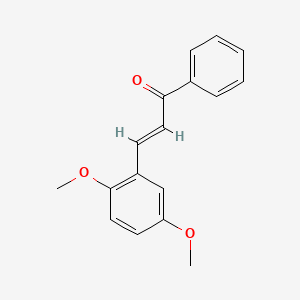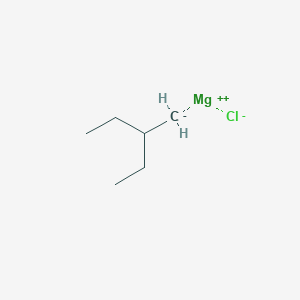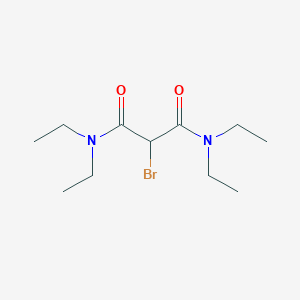
2-Bromo-N,N,N',N'-tetraethyl-malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N,N',N'-tetraethyl-malonamide (BTEA) is an organic compound belonging to the family of heterocyclic amines. It is a colorless solid with a molecular formula of C7H14BrNO2. BTEA is a brominated compound and is used in various scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions.
Applications De Recherche Scientifique
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in peptide synthesis, as a ligand in transition metal-catalyzed reactions, and as an organobromine source for bromination reactions. It has also been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers materials.
Mécanisme D'action
2-Bromo-N,N,N',N'-tetraethyl-malonamide acts as an electron-donating ligand in transition metal-catalyzed reactions. It is believed to donate electrons to the transition metal, which helps to facilitate the formation of a catalytic species. This catalytic species then facilitates the formation of a desired product.
Biochemical and Physiological Effects
2-Bromo-N,N,N',N'-tetraethyl-malonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, reduce inflammation, and modulate the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the growth of cancer cells and reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in laboratory experiments has several advantages. It is a highly stable compound that is not easily degraded and can be easily stored. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 2-Bromo-N,N,N',N'-tetraethyl-malonamide is a highly reactive compound and can react with other compounds, leading to the formation of unwanted byproducts. Additionally, it is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-Bromo-N,N,N',N'-tetraethyl-malonamide in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used as a ligand to facilitate the synthesis of new compounds that could potentially be used as drugs. Additionally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to synthesize new polymers for use in medical devices and other applications. Finally, 2-Bromo-N,N,N',N'-tetraethyl-malonamide could be used to develop new bromination reactions that could be used in various scientific research applications.
Méthodes De Synthèse
The synthesis of 2-Bromo-N,N,N',N'-tetraethyl-malonamide can be achieved through a two-step process. The first step involves the reaction of bromine with N-ethoxy-N,N-dimethyl-2-aminoethanethiol (EDA) to form N-bromo-N,N-dimethyl-2-aminoethanethiol (BDA). The second step involves the reaction of BDA with ethyl malonate to form 2-Bromo-N,N,N',N'-tetraethyl-malonamide.
Propriétés
IUPAC Name |
2-bromo-N,N,N',N'-tetraethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O2/c1-5-13(6-2)10(15)9(12)11(16)14(7-3)8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANIXMIFQEINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N,N',N'-tetraethyl-malonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


